molecular formula C7H7BF4N2O B15052012 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate

4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate

Cat. No.: B15052012
M. Wt: 221.95 g/mol
InChI Key: LNNMBIDDCAEWQH-UHFFFAOYSA-N
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Description

4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is a chemical compound with the molecular formula C8H10BF4N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly significant due to its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate typically involves the reaction of 4-methoxypyridine with cyanogen bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include acetonitrile or dichloromethane.

    Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate exerts its effects involves its interaction with nucleophilic sites on target molecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine;tetrafluoroborate: Similar in structure but with a dimethylamino group instead of a methoxy group.

    4-Cyanopyridine;tetrafluoroborate: Contains a cyano group instead of a methoxy group.

    4-Methoxypyridine;tetrafluoroborate: Lacks the carbonitrile group.

Uniqueness

4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is unique due to its combination of a methoxy group and a carbonitrile group, which imparts distinct reactivity and makes it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7BF4N2O

Molecular Weight

221.95 g/mol

IUPAC Name

4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate

InChI

InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1

InChI Key

LNNMBIDDCAEWQH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=[N+](C=C1)C#N

Origin of Product

United States

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